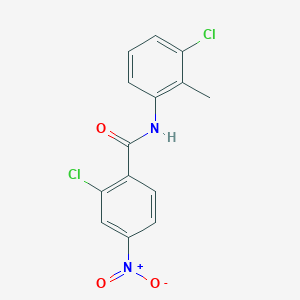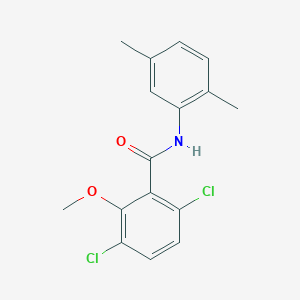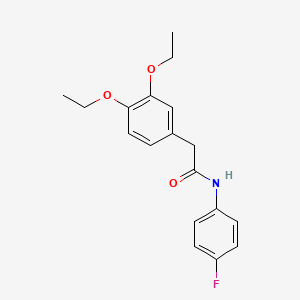![molecular formula C12H15F2N3O B5598451 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride, also known as DPAH, is a small molecule compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. DPAH is a member of the azepane class of compounds and is a potent inhibitor of a specific enzymatic pathway, making it a promising candidate for the treatment of various diseases.
作用机制
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride binds to the active site of FAAH and inhibits its enzymatic activity, leading to an increase in the levels of endocannabinoids in the body. This increase in endocannabinoid levels has been shown to have various therapeutic effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride is its relatively low potency compared to other FAAH inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several future directions for research on 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride. Another area of interest is the investigation of the potential therapeutic effects of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride in various disease models, including cancer and inflammatory bowel disease. Additionally, the safety and pharmacokinetics of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride need to be further studied to determine its potential as a therapeutic agent.
合成方法
The synthesis of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride involves the reaction of 3,5-difluoro-2-pyridinecarboxylic acid with 3-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a role in various physiological processes such as pain sensation, appetite regulation, and mood.
属性
IUPAC Name |
(3-aminoazepan-1-yl)-(3,5-difluoropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c13-8-5-10(14)11(16-6-8)12(18)17-4-2-1-3-9(15)7-17/h5-6,9H,1-4,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRJMGMJCCWMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)
![2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)


![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)
![N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5598404.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)
![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)
![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)

![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5598475.png)